1-(3,6-Dibromo-9h-carbazol-9-yl)ethanone
Description
1-(3,6-Dibromo-9H-carbazol-9-yl)ethanone is a brominated carbazole derivative characterized by two bromine atoms at positions 3 and 6 of the carbazole core and an acetyl (ethanone) group at position 9 (Figure 1). The carbazole scaffold is renowned for its thermal and chemical stability, making it a versatile platform for pharmaceutical and materials science applications . The ethanone group introduces a reactive ketone moiety, enabling further derivatization, such as condensation reactions to form heterocycles like oxadiazoles or triazoles .
Properties
CAS No. |
38573-63-6 |
|---|---|
Molecular Formula |
C14H9Br2NO |
Molecular Weight |
367.03 g/mol |
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C14H9Br2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3 |
InChI Key |
RHZLBPJRANGBFQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Other CAS No. |
38573-63-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Structural and Electronic Comparisons
Key Observations :
- Halogenation: Bromine atoms in the target compound increase molecular weight by ~115 g/mol compared to non-brominated analogs (e.g., 1-(9-Octyl-9H-carbazol-3-yl)ethanone). Bromine’s electron-withdrawing effect enhances electrophilicity, facilitating nucleophilic substitution reactions .
- Substituent Position : The 3,6-dibromo pattern maximizes steric and electronic effects on the carbazole core, whereas alkyl or aryl substituents (e.g., octyl, benzyl) prioritize solubility or steric modulation .
Key Findings :
- Brominated derivatives exhibit superior bioactivity in enzyme inhibition compared to non-halogenated analogs. For example, the dibromo compound’s α-glucosidase inhibition is attributed to Br’s electronegativity, which stabilizes enzyme-ligand interactions .
- Oxadiazole-containing carbazoles (e.g., compound 4 in ) leverage the heterocycle’s planar structure for intercalation into bacterial DNA .
Physicochemical Properties
- Solubility : Bromine reduces aqueous solubility but enhances solubility in polar aprotic solvents (e.g., DMSO, chloroform) .
- Thermal Stability : Carbazoles with bromine or aryl groups decompose above 300°C, making them suitable for high-temperature applications .
- Crystallinity: Derivatives like 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone form stable monoclinic crystals (space group P2₁/c), aiding in structural characterization via X-ray diffraction .
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